2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation techniques. This method is catalyst-free and eco-friendly, involving the use of enaminonitriles and benzohydrazides . The reaction conditions are optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-METHYL-4-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-ONE: Similar structure but with different substituents, leading to varied biological activities.
1,2,4-TRIAZOLO[1,5-A]PYRIDINES: Another class of triazole-containing compounds with distinct properties and applications.
Uniqueness
The presence of both bromine and methyl groups in 2-AMINO-6-BROMO-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL makes it unique compared to other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H6BrN5O |
---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
2-amino-6-bromo-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C6H6BrN5O/c1-2-3(7)4(13)12-6(9-2)10-5(8)11-12/h1H3,(H3,8,9,10,11) |
InChI Key |
YPSLAJKNLGJJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)N)Br |
Origin of Product |
United States |
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